molecular formula C12H18F2N2O3 B3014276 N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2361810-85-5

N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide

Cat. No.: B3014276
CAS No.: 2361810-85-5
M. Wt: 276.284
InChI Key: AVXQVNQFAOBHEP-UHFFFAOYSA-N
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Description

N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide is a complex organic compound characterized by the presence of a piperidine ring substituted with difluoromethyl and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of Difluoromethyl and Hydroxyl Groups: The difluoromethyl and hydroxyl groups are introduced via selective fluorination and hydroxylation reactions.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a coupling reaction between the piperidine derivative and a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the hydroxyl group may participate in hydrogen bonding, stabilizing the compound’s interaction with its target. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Fluorophenylboronic acid
  • 3-Cyanophenylboronic acid

Uniqueness

N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide is unique due to the presence of both difluoromethyl and hydroxyl groups on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-[4-(difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2N2O3/c1-2-9(17)15-6-3-10(18)16-7-4-12(19,5-8-16)11(13)14/h2,11,19H,1,3-8H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXQVNQFAOBHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCC(CC1)(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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